4-(3,5,7-Trimethylnonyl)phenol

Catalog No.
S1904246
CAS No.
210555-94-5
M.F
C18H30O
M. Wt
262.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,5,7-Trimethylnonyl)phenol

CAS Number

210555-94-5

Product Name

4-(3,5,7-Trimethylnonyl)phenol

IUPAC Name

4-(3,5,7-trimethylnonyl)phenol

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

InChI

InChI=1S/C18H30O/c1-5-14(2)12-16(4)13-15(3)6-7-17-8-10-18(19)11-9-17/h8-11,14-16,19H,5-7,12-13H2,1-4H3

InChI Key

ZLIZUPQZVMVLPA-UHFFFAOYSA-N

SMILES

CCC(C)CC(C)CC(C)CCC1=CC=C(C=C1)O

Canonical SMILES

CCC(C)CC(C)CC(C)CCC1=CC=C(C=C1)O

Material Characterization

Phenol, 4-dodecyl-branched, also referred to as branched nonylphenol (BPNP), is a type of alkylphenol characterized by a branched dodecyl (twelve carbon chain) group attached to a phenol ring. Researchers study the material properties of BNP to understand its behavior in different environments. This can include investigations into its solubility in various solvents [1], absorption onto environmental surfaces [2], and stability under different conditions [3].

Environmental Chemistry

Due to its presence in some industrial products and potential for release into the environment, BNP is a subject of environmental chemistry research. Scientists investigate the environmental fate of BNP, including its degradation pathways by microorganisms [4] and potential effects on aquatic ecosystems [5].

Reference Sources

  • [1] "Environmental Behavior of Alkylphenol Ethoxylates" by Michael J. Rudelman et al. Environmental Science & Technology. 1998(32): 851-858:
  • [2] "Sorption of Nonylphenol and Octylphenol on Sediment" by David A. Feenstra et al. Environmental Science & Technology. 1997(31): 1200-1205:
  • [3] "Persistence of Nonylphenol in Marine Sediments" by Ki-Tae Kim et al. Environmental Science & Technology. 2002(36): 4576-4583:
  • [4] "Microbial Degradation of Nonylphenol and Octylphenol" by Lisa J. Comeforo et al. Applied and Environmental Microbiology. 2003(69): 1124-1130:
  • [5] "Toxicity of Nonylphenol to Marine Teleosts and Inhibition of CYP1A Enzymes" by Craig J. Martyniuk et al. Environmental Toxicology and Chemistry. 2003(22): 820-828:

4-(3,5,7-Trimethylnonyl)phenol is an organic compound characterized by a phenolic structure with a long alkyl side chain. The compound features a phenol group (a hydroxyl group attached to a benzene ring) and a nonyl group that is heavily branched with three methyl substituents at the 3, 5, and 7 positions. This unique structure contributes to its distinctive physical and chemical properties, including its hydrophobic nature and potential applications in various industrial sectors.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Esterification: The compound can react with carboxylic acids to form esters, which are often used in cosmetic and pharmaceutical formulations.

These reactions are significant for modifying the compound's properties for specific applications.

The synthesis of 4-(3,5,7-Trimethylnonyl)phenol can be achieved through several methods:

  • Alkylation of Phenol: This method involves the alkylation of phenol using appropriate alkyl halides under basic conditions. The branched nonyl group can be introduced through a nucleophilic substitution reaction.
  • Friedel-Crafts Alkylation: A Friedel-Crafts reaction can be employed where phenol is treated with an alkyl halide in the presence of a Lewis acid catalyst. This method allows for the introduction of larger alkyl groups.
  • Rearrangement Reactions: Certain rearrangement reactions may also lead to the formation of this compound from simpler starting materials through controlled reaction conditions.

: It is used as an additive in lubricants and fuels due to its ability to reduce friction and improve performance.
  • Cosmetics: The compound's antioxidant properties make it a candidate for use in cosmetic formulations as a stabilizer or preservative.
  • Pharmaceuticals: Its potential biological activity suggests possible applications in drug development, particularly as an antioxidant or anti-inflammatory agent.
  • Several compounds share structural similarities with 4-(3,5,7-Trimethylnonyl)phenol. Here are some notable examples:

    Compound NameStructure FeaturesUnique Characteristics
    NonylphenolNonyl group attached to a phenolic ringCommonly used as a surfactant but poses environmental concerns due to toxicity.
    OctylphenolOctyl group attached to a phenolic ringSimilar applications but shorter alkyl chain results in different hydrophobic properties.
    4-tert-ButylphenolTert-butyl group attached to a phenolic ringKnown for its antioxidant properties; widely used as a stabilizer in plastics.

    Uniqueness: 4-(3,5,7-Trimethylnonyl)phenol is unique due to its branched nonyl structure that enhances hydrophobicity compared to linear alkyl chains found in similar compounds. This structural feature may contribute to its distinct physical properties and potential applications in specialized formulations.

    Physical Description

    Liquid

    XLogP3

    6.9

    GHS Hazard Statements

    Aggregated GHS information provided by 85 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H314 (97.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H318 (97.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H360 (97.65%): May damage fertility or the unborn child [Danger Reproductive toxicity];
    H400 (97.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Environmental Hazard

    Corrosive;Health Hazard;Environmental Hazard

    Other CAS

    210555-94-5

    General Manufacturing Information

    All other chemical product and preparation manufacturing
    Paint and coating manufacturing
    Petrochemical manufacturing
    Petroleum lubricating oil and grease manufacturing
    Petroleum refineries
    Plastic material and resin manufacturing
    Soap, cleaning compound, and toilet preparation manufacturing
    Synthetic dye and pigment manufacturing
    Phenol, 4-dodecyl-, branched: ACTIVE

    Dates

    Modify: 2024-04-14

    Explore Compound Types